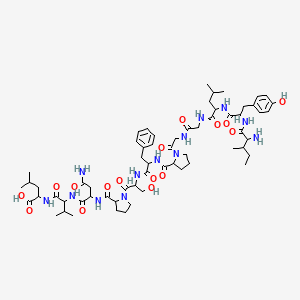
Morpholin-3-yldiphenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-3-yldiphenylméthanol: est un composé organique de formule moléculaire C17H19NO2. C'est un dérivé de la morpholine, un composé hétérocyclique à six chaînons contenant à la fois des atomes d'azote et d'oxygène. Ce composé est connu pour sa structure unique, qui comprend un cycle morpholine attaché à une fraction diphenylméthanol. Il a diverses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Le morpholin-3-yldiphenylméthanol peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de la morpholine avec la benzophénone en présence d'un agent réducteur tel que le borohydrure de sodium. La réaction se déroule généralement dans des conditions douces, la morpholine attaquant nucléophilement le groupe carbonyle de la benzophénone, suivie d'une réduction pour former le produit final.
Méthodes de production industrielle: En milieu industriel, la production de morpholin-3-yldiphenylméthanol peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité d'adaptation du processus de production.
Analyse Des Réactions Chimiques
Types de réactions: Le morpholin-3-yldiphenylméthanol subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction: Le composé peut être réduit davantage pour former différents dérivés.
Substitution: Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants:
Oxydation: Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.
Réduction: Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs courants.
Substitution: La nitration peut être effectuée à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique, tandis que l'halogénation peut être réalisée à l'aide d'halogènes comme le chlore ou le brome en présence d'un catalyseur.
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la benzophénone, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
Le morpholin-3-yldiphenylméthanol a un large éventail d'applications dans la recherche scientifique:
Chimie: Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie: Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéines-ligands.
Industrie: Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du morpholin-3-yldiphenylméthanol implique son interaction avec diverses cibles moléculaires. Le composé peut se lier à des enzymes ou à des récepteurs spécifiques, modulant leur activité. Par exemple, il peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et la catalyse ultérieure. Les voies exactes impliquées dépendent du contexte biologique spécifique et des molécules cibles.
Applications De Recherche Scientifique
Morpholin-3-yldiphenylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of morpholin-3-yldiphenylmethanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 3-(Diphenylhydroxymethyl)morpholine
- 3-Morpholinemethanol, α,α-diphenyl-
- Diphenyl-3-morpholinemethanol (freebase)
Comparaison: Le morpholin-3-yldiphenylméthanol est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence à la fois d'un cycle morpholine et d'une fraction diphenylméthanol. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux dans diverses applications de recherche. Comparé à des composés similaires, il peut présenter des schémas de réactivité et des activités biologiques différents, soulignant son caractère unique dans les études scientifiques.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
morpholin-3-yl(diphenyl)methanol |
InChI |
InChI=1S/C17H19NO2/c19-17(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-20-12-11-18-16/h1-10,16,18-19H,11-13H2 |
Clé InChI |
QQBDEMRGJODHIJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


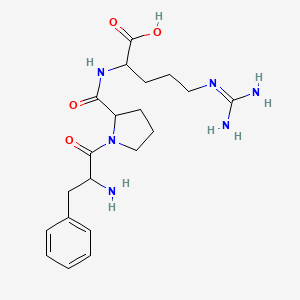
![1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)
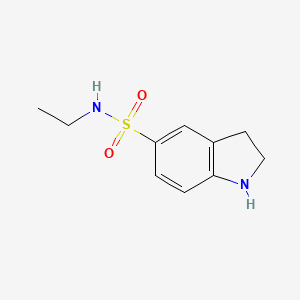
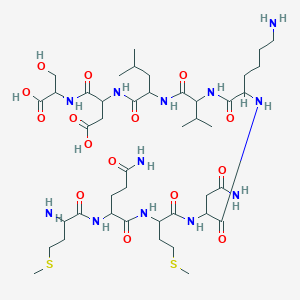


![4-[(2-Ethoxybenzoyl)amino]benzoic acid](/img/structure/B12114681.png)
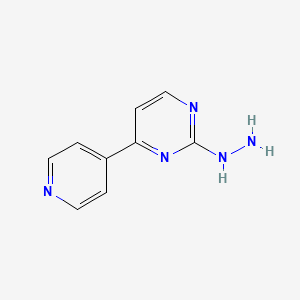

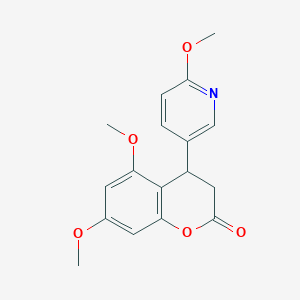

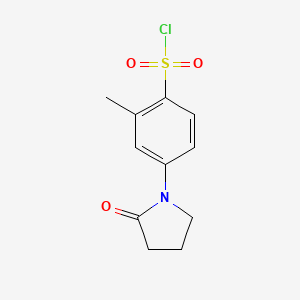
![1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B12114730.png)
